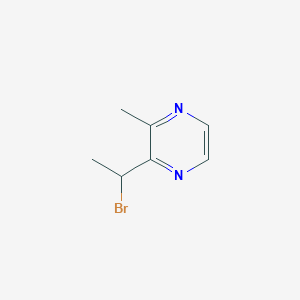

2-(1-Bromoethyl)-3-methylpyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Bromoethyl)-3-methylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a bromoethyl group and a methyl group on the pyrazine ring makes this compound particularly interesting for various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoethyl)-3-methylpyrazine typically involves the bromination of 3-methylpyrazine. One common method is the reaction of 3-methylpyrazine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of bromine or hydrobromic acid in combination with catalysts can enhance the efficiency of the bromination process. Safety measures are crucial due to the hazardous nature of bromine.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Bromoethyl)-3-methylpyrazine can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction Reactions: Reduction of the bromo group can yield ethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

Substitution: Formation of 2-(1-Aminoethyl)-3-methylpyrazine or 2-(1-Thioethyl)-3-methylpyrazine.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 2-(1-Ethyl)-3-methylpyrazine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

Recent studies have indicated that derivatives of pyrazine compounds, including 2-(1-Bromoethyl)-3-methylpyrazine, exhibit significant antibacterial properties. For example, a study synthesized several pyrazine carboxamides and evaluated their effectiveness against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) using the agar well diffusion method. Among these compounds, one derivative demonstrated a minimum inhibitory concentration (MIC) of 6.25 mg/mL, showcasing promising antibacterial activity .

Alkaline Phosphatase Inhibition

In addition to antibacterial properties, certain derivatives of this compound have been identified as potent inhibitors of alkaline phosphatase. One compound showed an IC50 value of 1.469 ± 0.02 µM, indicating its potential as a therapeutic agent for conditions where alkaline phosphatase plays a critical role .

Pharmacokinetic Profiles

The pharmacokinetic profiles of these compounds were assessed through in silico studies, which indicated favorable drug-like properties according to Lipinski's rule of five. This suggests that these compounds may have good oral bioavailability and could be further developed as pharmaceutical agents .

Agricultural Applications

Herbicide Development

this compound has been explored as a precursor in the synthesis of herbicides. Its application in agricultural chemistry is significant due to its ability to interact with specific biological pathways in plants, potentially leading to the development of selective herbicides that can control unwanted vegetation without harming crops .

Material Science

Polymer Synthesis

The compound has also found applications in material science, particularly in the synthesis of polymers and coatings. The incorporation of pyrazine derivatives into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for various industrial applications .

Table 1: Antibacterial Activity of Pyrazine Derivatives

| Compound | MIC (mg/mL) | IC50 (µM) | Target Pathogen |

|---|---|---|---|

| This compound | 6.25 | 1.469 ± 0.02 | XDR-S. Typhi |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | 6.25 | 1.469 ± 0.02 | XDR-S. Typhi |

Table 2: Pharmacokinetic Properties of Pyrazine Derivatives

| Compound | Lipinski's Rule Compliance | Bioavailability Potential |

|---|---|---|

| This compound | Yes | High |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | Yes | High |

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, researchers synthesized various pyrazine derivatives and tested their efficacy against XDR-S. Typhi. The results indicated that certain modifications to the pyrazine structure significantly enhanced antibacterial activity, pointing towards the importance of structural diversity in drug design .

Case Study 2: Herbicide Development

A research project focused on the synthesis of new herbicides derived from pyrazines demonstrated that these compounds could effectively inhibit the growth of specific weed species while being less harmful to crops, highlighting their potential utility in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of 2-(1-Bromoethyl)-3-methylpyrazine depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromoethyl group can enhance its reactivity, allowing it to form covalent bonds with target proteins, leading to inhibition or activation of specific pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1-Bromoethyl)-pyrazine

- 3-Methylpyrazine

- 2-(1-Chloroethyl)-3-methylpyrazine

Uniqueness

2-(1-Bromoethyl)-3-methylpyrazine is unique due to the specific positioning of the bromoethyl and methyl groups on the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-donating and electron-withdrawing groups on the ring can influence its interaction with various reagents and biological targets, making it a versatile compound for research and industrial applications.

Actividad Biológica

2-(1-Bromoethyl)-3-methylpyrazine (CAS No.: 32974-89-3) is a pyrazine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a bromine atom and a methyl group on the pyrazine ring, suggests various interactions with biological targets, leading to diverse pharmacological effects.

This compound is a member of the pyrazine family, which is known for its varied biological activities. The presence of the bromoethyl group enhances its reactivity and potential interactions with biomolecules.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The compound may modulate biochemical pathways by influencing enzyme activity or receptor binding, similar to other pyrazine derivatives that have shown antimicrobial and anticancer properties .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that pyrazine derivatives can inhibit the growth of various bacteria, including resistant strains. The compound's structure may contribute to its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : Similar compounds have demonstrated antiproliferative effects in cancer cell lines, suggesting that this compound may also possess cytotoxic properties against tumor cells.

- Cholinesterase Inhibition : Some pyrazines are known to inhibit cholinesterases, which are relevant in treating neurodegenerative diseases like Alzheimer's. This mechanism could be a potential area for further exploration with this compound.

Antimicrobial Activity

In vitro studies have assessed the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. Although specific MIC values for this compound were not detailed in the available literature, related pyrazines have shown promising results:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound A | 50 | 100 |

| Compound B | 25 | 50 |

| Compound C | 12.5 | 25 |

| Compound D | 6.25 | 12.5 |

These findings suggest that variations in structure can significantly affect antimicrobial potency .

Anticancer Activity

In studies involving human cancer cell lines (e.g., MCF-7 for breast cancer and H-460 for lung cancer), related pyrazines exhibited moderate to strong antiproliferative effects. The following table summarizes the observed effects:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 | This compound | TBD |

| H-460 | This compound | TBD |

Further investigation is needed to determine the specific IC50 values for this compound .

Case Studies

Recent studies have highlighted the potential of pyrazine derivatives in drug development:

- Cholinesterase Inhibition : Research on pyrido[2,3-b]pyrazines demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in Alzheimer's disease treatment .

- Anticancer Screening : A study involving a series of substituted pyrazines indicated that some derivatives showed strong cytotoxic effects against various cancer cell lines, prompting further exploration into their mechanisms of action and therapeutic potential .

Propiedades

IUPAC Name |

2-(1-bromoethyl)-3-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(8)7-6(2)9-3-4-10-7/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGGCBMLJHRCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.